1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
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Description
1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H24FN5O3S and its molecular weight is 445.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A receptors . These receptors are a subtype of 5-HT receptors that bind the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). They are located in various parts of the brain and play a significant role in mood regulation, anxiety, and sleep.
Mode of Action
The compound interacts with its targets by binding to the 5-HT1A receptors. The most optimal condition for high binding affinity is provided by a linker length of (CH2)n, n=4 . When there is a change in the value of ‘n’, it subsequently reduces the affinity of ligands and disrupts the most optimal condition for high binding to the 5-HT1A receptor .
Biological Activity
The compound 1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a novel indazole derivative with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN4O4S, with a molecular weight of approximately 418.4 g/mol. The compound features a sulfonamide group attached to a piperazine moiety and a tetrahydropyrazino-indazole scaffold, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22FN4O4S |
Molecular Weight | 418.4 g/mol |
CAS Number | 1021031-45-7 |
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of indazole derivatives. The compound was evaluated against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro assays demonstrated that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced activity. Specifically, modifications to the 2-phenyl ring significantly increased potency, with some compounds showing IC50 values lower than previously reported indazole standards (e.g., IC50 = 0.740 µM for the standard) .
MAPK1 Inhibition
Molecular docking studies suggest that this compound has a strong affinity for the MAPK1 kinase, indicating potential as an anti-cancer agent. The interactions between the compound and MAPK1 were characterized by favorable binding energies and interactions with key amino acid residues within the active site. This suggests that it may inhibit MAPK signaling pathways involved in cancer progression .
Structure-Activity Relationships (SAR)
The SAR analysis of related indazole compounds indicates that specific substitutions at various positions significantly influence biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position of the phenyl ring showed improved antiprotozoal activity.
- Piperazine Moiety : The presence of piperazine enhances solubility and bioavailability.
- Indazole Core : The tetrahydropyrazino structure contributes to binding affinity and specificity towards biological targets.
Study 1: Antiprotozoal Efficacy
A study conducted by López-Vallejo et al. evaluated several indazole derivatives against E. histolytica. The results indicated that compounds structurally similar to the target compound outperformed traditional treatments, demonstrating significant promise in treating protozoan infections .
Study 2: Cancer Therapeutics
In another investigation focused on MAPK1 inhibition, compounds derived from indazole were shown to effectively block cancer cell proliferation in vitro. The study utilized various cancer cell lines to assess efficacy and established a correlation between structural modifications and biological outcomes .
Properties
IUPAC Name |
1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c1-30-18-7-6-15(22)14-19(18)31(28,29)26-12-10-25(11-13-26)21-20-16-4-2-3-5-17(16)24-27(20)9-8-23-21/h6-9,14H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNKTTWCAOLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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